4-Hydroxy-n-methylphthalimide

Description

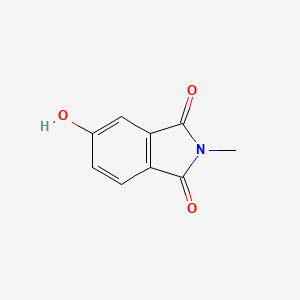

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-10-8(12)6-3-2-5(11)4-7(6)9(10)13/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGOHPCRXNKNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4112-65-6 | |

| Record name | 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electrochemical Behavior and Redox Chemistry of 4 Hydroxy N Methylphthalimide Systems

Cyclic Voltammetry and Comprehensive Electrochemical Characterization

The electrochemical behavior of N-oxyphthalimide derivatives has been systematically studied in dimethylformamide (DMF) using cyclic voltammetry. researchgate.net In these systems, electron transfer to the substrate leads to the cleavage of the N-O bond. researchgate.net For N-hydroxyphthalimide (NHPI), CV experiments in acetonitrile (B52724) show minor peaks corresponding to the reversible oxidation of NHPI to the phthalimide-N-oxyl (PINO) radical. nih.gov The addition of a base like pyridine (B92270) can significantly increase the oxidation and reduction currents. nih.gov

It is expected that the cyclic voltammogram of 4-Hydroxy-N-methylphthalimide would exhibit at least one reduction wave corresponding to the acceptance of an electron by the phthalimide (B116566) ring system. The potential at which this reduction occurs would be influenced by the electron-donating nature of the hydroxyl group. Generally, electron-donating substituents make reduction more difficult, shifting the reduction potential to more negative values. The N-methyl group's electronic contribution would also play a role.

A comprehensive electrochemical characterization would involve varying the scan rate to assess the reversibility of the redox processes and to identify any coupled chemical reactions. The presence of the hydroxyl group could introduce additional complexity, such as proton-coupled electron transfer (PCET) pathways, particularly in protic solvents.

| Compound | Solvent | Supporting Electrolyte | Reduction Potential (V vs. ref) | Observations |

| N-benzyloxyphthalimide | DMF | Not Specified | Dependent on substituents | Reductive electron transfer induces chain decomposition. |

| N-hydroxyphthalimide | Acetonitrile | Not Specified | - | Reversible oxidation to PINO radical is observed. |

| Naphthalene (B1677914) bisimides | Not Specified | Not Specified | -3.72 to -3.94 (eV, LUMO level) | Sensitive to the type of N-substituent. |

Electron Transfer Mechanisms in Phthalimide Redox Processes

For N-oxyphthalimide derivatives, the electron transfer is followed by the cleavage of the N-O bond. researchgate.net In the case of benzyloxyphthalimide derivatives with electron-donating substituents, the reductive electron transfer can initiate a chain decomposition, producing the phthalimide radical-anion. researchgate.net This radical-anion is a potent reductant and can transfer an electron to another molecule of the starting material, establishing a catalytic cycle for the reductive N-O bond cleavage. researchgate.net

In the context of this compound, the initial electron transfer would form the corresponding radical anion. The presence of the hydroxyl group could influence the stability of this intermediate through resonance and inductive effects. Subsequent steps could involve the transfer of a second electron to form a dianion, or protonation of the radical anion, particularly in the presence of a proton source. The precise mechanism would be highly dependent on the experimental conditions, such as the solvent, electrolyte, and the presence of proton donors.

Mechanistic studies on the N-demethylation of N,N-dimethylanilines by the phthalimide-N-oxyl (PINO) radical suggest a two-step mechanism involving a reversible electron transfer from the aniline (B41778) to PINO, forming an anilinium radical cation, followed by a proton-transfer step. nih.gov This highlights the capability of the phthalimide system to participate in complex, multi-step redox processes.

Influence of Molecular Structure and Solvent Environment on Redox Potentials

The redox potential of a molecule is intrinsically linked to its molecular structure and the surrounding solvent environment. For phthalimide derivatives, both the substituent on the nitrogen atom and substituents on the aromatic ring can significantly impact their redox potentials.

Molecular Structure: The electronic nature of substituents on the phthalimide ring plays a crucial role. Electron-donating groups, such as a hydroxyl group, are generally expected to increase the electron density on the phthalimide core, making it more difficult to reduce and thus shifting the reduction potential to more negative values. Conversely, electron-withdrawing groups would facilitate reduction, resulting in a less negative reduction potential. nih.gov Studies on N-hydroxy compounds have shown that substituents with conjugative/π-electron functions influence the redox potential more significantly than those with inductive/σ-electron functions. nih.gov For naphthalene bisimides, the nature of the N-substituent has been shown to shift the first reduction potential, with alkyl, alkylaryl, and alkylthienyl groups leading to different "electrochemically determined LUMO levels". nih.gov

Solvent Environment: The solvent can influence redox potentials through various interactions, including solvation of the neutral molecule and the electrochemically generated ions, as well as by affecting the kinetics of electron transfer. The choice of solvent can alter the stability of the radical anions and dianions formed during reduction, thereby shifting the observed potentials.

Deep Eutectic Solvents (DESs): DESs are an emerging class of solvents that are gaining attention for use in electrochemistry. mtsu.edumtsu.edu These solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, can offer unique solvation properties and high ionic conductivity. mdpi.commdpi.com While specific studies on the electrochemistry of this compound in DESs are not available, the use of these solvents could potentially offer advantages in terms of stability of charged intermediates and could influence the reaction pathways in electrochemical functionalization. The high concentration of charge carriers in DESs can facilitate electrochemical reactions. mtsu.edu

| Factor | Influence on Redox Potential | Example |

| Substituent on Phthalimide Ring | Electron-donating groups make reduction more difficult (more negative potential). Electron-withdrawing groups facilitate reduction (less negative potential). | A hydroxyl group at the 4-position is expected to make the reduction of N-methylphthalimide more difficult. |

| N-Substituent | The electronic and steric properties of the N-substituent affect the LUMO energy and thus the reduction potential. | Different alkyl and aryl groups on naphthalene bisimides lead to varied reduction potentials. nih.gov |

| Solvent Polarity and Coordinating Ability | Solvents can stabilize the charged species formed during redox reactions, affecting the potential. | The reduction potential of a given compound can vary significantly between different solvents like acetonitrile and DMF. |

| Deep Eutectic Solvents | The unique solvation environment and high ionic conductivity can influence redox potentials and reaction mechanisms. | DESs are being explored as novel media for organic electrochemical reactions. mtsu.edu |

Electrochemical Reduction Strategies for Directed Functionalization

Electrochemical reduction provides a powerful tool for the controlled functionalization of organic molecules. For phthalimide systems, electrochemical methods can be employed to generate reactive intermediates that can undergo subsequent chemical transformations.

The electrochemical reduction of N-oxyphthalimides can generate oxygen-centered radicals following the cleavage of the N-O bond. researchgate.net This strategy has been utilized in various synthetic applications. For instance, a catalyst-free cathodic method for the benzylic C-H hydroxyalkylation/arylation of N-(alkyloxy)phthalimides has been developed, driven by an electrochemically induced 1,2-hydrogen atom transfer involving alkoxy radicals. rsc.org

For this compound, controlled potential electrolysis could be a key strategy for selective functionalization. basinc.com By setting the electrode potential at a value sufficient to reduce the phthalimide ring, one could generate a radical anion or dianion. These reactive species could then participate in reactions such as alkylation, acylation, or coupling reactions. The presence of the hydroxyl group offers an additional site for functionalization, although it may also be susceptible to oxidation at anodic potentials.

Electrochemical methods can also be used for late-stage functionalization. acs.org For example, N-hydroxyphthalimide can act as an electrochemical mediator for the selective benzylic iodination of methylarenes. nih.gov This involves the generation of the PINO radical, which acts as a hydrogen-atom-transfer mediator. acs.org A similar mediated approach could potentially be devised for the functionalization of this compound, where the hydroxyl group could either be protected or could participate in the reaction, leading to novel molecular architectures. The electrochemical reduction of phthalimides using a sterically demanding amine as the electron source has also been reported as a synthetic strategy. researchgate.net

Theoretical and Computational Chemistry Approaches to 4 Hydroxy N Methylphthalimide

Density Functional Theory (DFT) and Ab Initio Calculations for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the fundamental properties of molecules like 4-Hydroxy-N-methylphthalimide. These methods provide insights into the molecule's geometry, electronic structure, and reactivity without the need for empirical data.

Geometrical Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For phthalimide (B116566) derivatives, including this compound, methods like the Hartree-Fock Self-Consistent Field (HF-SCF) with basis sets such as 6-31G* are employed for geometry optimization. scielo.br These calculations can predict bond lengths, bond angles, and dihedral angles that are comparable to experimental data obtained from techniques like X-ray crystallography. scielo.brscielo.br

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For flexible molecules, this analysis is vital to identify the lowest energy conformers. In some cases, computational methods can reveal that the conformations in the gaseous or solution phase differ significantly from those in the solid crystalline state due to factors like intramolecular hydrogen bonding. koreascience.kr For instance, in related phthalimide systems, the planarity of the molecule is essential for intramolecular hydrogen bonding. sonar.ch

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Related Phthalimide Derivative

| Parameter | Calculated (ab initio 6-31G*) | Experimental (X-ray) |

| Bond Length (N-C) | 1.45 Å | 1.47 Å |

| Bond Angle (C-N-C) | 110.5° | 111.2° |

| Dihedral Angle | 85.2° | 87.9° |

This table presents a representative comparison for a related N-substituted phthalimide and is intended to illustrate the typical agreement between theoretical predictions and experimental results.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Intramolecular Charge Transfer)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations are widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.comfrontiersin.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability; a larger gap generally corresponds to higher stability. chemmethod.comfrontiersin.org

For molecules like this compound, which possess both electron-donating (hydroxyl group) and electron-accepting (phthalimide ring) moieties, photoinduced intramolecular charge transfer (ICT) is a significant phenomenon. researchgate.net Upon absorption of light, an electron can be promoted from a molecular orbital localized on the donor to one on the acceptor. researchgate.net This charge redistribution leads to a more polar excited state compared to the ground state. acs.org

Computational methods can quantify this charge transfer by analyzing the electron density distribution in both the ground and excited states. acs.org The calculated HOMO and LUMO energies for a series of phthalimide derivatives have been used to screen their potential as additives in lithium-ion batteries, where a lower LUMO energy indicates a greater ability to accept an electron. chemmethod.com

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for N-Methylphthalimide

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-Methylphthalimide | -7.50 | -2.52 | 4.98 |

Data sourced from a computational study on phthalimide derivatives. chemmethod.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the properties of molecules in their electronically excited states. It is particularly useful for simulating spectroscopic data and elucidating complex photophysical and photochemical processes.

Simulation of UV-Visible and Fluorescence Spectra

TD-DFT calculations can predict the absorption and emission energies of molecules, which correspond to their UV-Visible and fluorescence spectra. mdpi.com By calculating the vertical excitation energies from the optimized ground state geometry, one can simulate the absorption spectrum. researchgate.net Similarly, by optimizing the geometry of the first excited state and calculating the energy difference to the ground state, the fluorescence spectrum can be simulated. researchgate.net

The accuracy of these simulations depends on the choice of the functional and basis set. researchgate.net For many organic molecules, TD-DFT provides results that are in good agreement with experimental data, often with a small percentage of error. mdpi.com These simulations are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved. mdpi.com

Elucidation of ESIPT and TICT Mechanisms

For molecules capable of undergoing photophysical processes like Excited-State Intramolecular Proton Transfer (ESIPT) or forming Twisted Intramolecular Charge Transfer (TICT) states, TD-DFT is an indispensable tool. acs.orgmdpi.com

ESIPT is a process where a proton is transferred within a molecule in its excited state. mdpi.com TD-DFT can be used to calculate the potential energy surfaces of both the ground and excited states along the proton transfer coordinate. This allows for the determination of energy barriers for the ESIPT process, which helps in understanding whether the reaction is likely to occur. mdpi.com The presence of an ESIPT process often leads to a large Stokes shift in the fluorescence spectrum, as the emission occurs from the proton-transferred tautomer. sonar.ch

The TICT model explains the fluorescence behavior of some donor-acceptor molecules where rotation around a single bond in the excited state leads to a highly polar, non-emissive, or weakly emissive state. acs.org TD-DFT calculations can map the potential energy surface as a function of the twist angle of the donor group. acs.org These calculations can reveal the presence of an energy barrier to twisting in the excited state and the relative stability of the planar (ICT) and twisted (TICT) states. acs.org This information is crucial for explaining the observed fluorescence quantum yields and lifetimes in different solvents. acs.orgrsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, provide a way to study the time-dependent behavior of a molecular system. readthedocs.io

In an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are solved numerically to predict the trajectory of each atom over time. readthedocs.io This allows for the exploration of conformational changes, solvent effects, and other dynamic processes that are not accessible through static calculations. nih.govnih.govaps.org

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Host-Guest Complexes)

The intermolecular interactions of this compound are crucial in understanding its behavior in various chemical and biological environments. Computational methods are employed to study these non-covalent interactions, such as hydrogen bonding and the formation of host-guest complexes.

Hydrogen Bonding:

The 4-hydroxy and the carbonyl groups of this compound are capable of participating in hydrogen bonds, acting as both hydrogen bond donors and acceptors. Computational techniques like Density Functional Theory (DFT) can be used to model these interactions. The strength of these hydrogen bonds can be estimated by calculating parameters such as the bond distance, bond angle, and interaction energy. nih.govchemrevlett.com The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are further methods to characterize the nature of these interactions. nih.gov For instance, NBO analysis can quantify the charge transfer between the donor and acceptor orbitals involved in the hydrogen bond. chemrevlett.com

Studies on similar molecules, such as 4-aminophthalimide (B160930), have shown that hydrogen bonding significantly influences their photophysical properties. acs.org For this compound, intermolecular hydrogen bonding with solvent molecules or other interacting species can affect its solubility, crystal packing, and electronic structure.

Table 1: Representative Calculated Hydrogen Bond Parameters for a this compound Dimer (Illustrative)

| Parameter | Value | Description |

|---|---|---|

| H-bond Distance (O-H···O=C) | 1.8 - 2.2 Å | The distance between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group. |

| H-bond Angle (O-H···O) | 160 - 180° | The angle formed by the oxygen, hydrogen, and acceptor oxygen atoms, indicating the linearity of the bond. |

| Interaction Energy | -5 to -10 kcal/mol | The calculated energy released upon the formation of the hydrogen bond, indicating its strength. |

Note: The values in this table are illustrative and represent typical ranges for such interactions as described in computational chemistry literature.

Host-Guest Complexes:

This compound can act as a guest molecule, forming inclusion complexes with various host molecules. A notable example is its interaction with cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity. acs.org The formation of these host-guest complexes is driven by non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.gov

The thermodynamics of cyclodextrin (B1172386) complexation can be investigated experimentally and computationally. Isothermal titration calorimetry (ITC) is a key experimental technique used to determine the binding constant (K), enthalpy (ΔH°), and entropy (ΔS°) of complex formation. d-nb.inforesearchgate.net Computationally, molecular docking and molecular dynamics simulations can predict the preferred orientation of the guest molecule within the host cavity and estimate the binding affinity.

A study on 4-substituted N-methylphthalimides, including derivatives similar to this compound, demonstrated the formation of 1:1 inclusion complexes with β-cyclodextrin and its methylated derivatives. acs.org The inclusion of the phthalimide derivative within the cyclodextrin cavity was found to significantly enhance its fluorescence quantum yield.

Table 2: Thermodynamic Parameters for the Inclusion Complexation of a Representative 4-Substituted N-Methylphthalimide with β-Cyclodextrin (Illustrative)

| Thermodynamic Parameter | Value | Significance |

|---|---|---|

| Binding Constant (K) | 100 - 500 M⁻¹ | Indicates the strength of the association between the host and guest. |

| Gibbs Free Energy (ΔG°) | -2 to -4 kcal/mol | The negative value indicates a spontaneous complexation process. |

| Enthalpy (ΔH°) | -1 to -5 kcal/mol | A negative enthalpy change suggests that the complexation is an exothermic process, often driven by favorable intermolecular interactions. |

| Entropy (ΔS°) | +3 to +10 cal/mol·K | A positive entropy change can result from the release of "high-energy" water molecules from the cyclodextrin cavity upon guest inclusion. |

Note: This table contains illustrative values based on thermodynamic studies of similar cyclodextrin-guest complexes and general principles of host-guest chemistry. nih.govd-nb.info

Semiempirical Methods in Photophysical and Conformational Studies

Semiempirical quantum mechanical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less expensive alternative to ab initio methods for studying the electronic and structural properties of large molecules like this compound. uni-muenchen.descispace.com These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations. uni-muenchen.de They are particularly useful for performing conformational analyses and exploring potential energy surfaces.

Photophysical Studies:

Semiempirical methods can be employed to calculate various properties relevant to the photophysics of this compound, such as its ground and excited state energies, dipole moments, and electronic transition energies. scispace.comresearchgate.net For instance, calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, providing insights into the molecule's UV-Vis spectrum.

Studies on related aminophthalimides have utilized the AM1 method to investigate the effect of molecular conformation on photophysical behavior. acs.org For example, the rotation of the substituent group at the 4-position can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can act as a non-radiative decay pathway, affecting the fluorescence quantum yield. acs.org

Conformational Studies:

The conformational flexibility of this compound, particularly the rotation around the bond connecting the phthalimide ring to any substituent, can be explored using semiempirical methods. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface can be generated. uky.edu This surface reveals the energies of different conformers and the energy barriers for their interconversion.

For example, a conformational analysis of this compound would involve rotating the hydroxyl group and calculating the corresponding changes in the heat of formation. The results would indicate the most stable conformation of the molecule.

| First Electronic Transition Energy | 3.5 - 4.5 eV | Corresponds to the energy of the lowest energy electronic excitation (S₀ → S₁). |

Note: The values in this table are illustrative and represent the type of data that would be obtained from a semiempirical calculation based on literature for similar molecules. scispace.comscielo.brnih.gov

Advanced Research Applications of 4 Hydroxy N Methylphthalimide and Its Analogues

Materials Science Applications

The structural and electronic characteristics of 4-Hydroxy-N-methylphthalimide derivatives make them valuable building blocks for a new generation of functional materials. From vibrant displays to high-strength polymers, these compounds are contributing to significant technological advancements.

Development of Fluorescent Organic Materials (e.g., for Organic Light-Emitting Diodes (OLEDs))

The development of efficient and stable blue emitters remains a critical challenge in Organic Light-Emitting Diode (OLED) technology. Phthalimide (B116566) and its analogue, naphthalimide, possess a core structure that serves as an excellent chromophore, making their derivatives promising candidates for fluorescent materials in OLEDs. nih.govresearchgate.net Naphthalimide-based compounds, in particular, have been successfully developed as green and blue emitters. nih.govnih.gov

These materials exhibit key properties desirable for OLED applications, including wide bandgaps and high thermal stability, with decomposition temperatures recorded between 306–366 °C and glass transition temperatures ranging from 133–179 °C. nih.gov Researchers have synthesized naphthalimide derivatives that demonstrate green electroluminescence and achieve external quantum efficiencies (EQE) of up to 3.3%. nih.gov For blue emission, a crucial component for full-color displays, specific naphthalimide derivatives have been shown to emit light at 456 nm when excited at 363 nm, demonstrating their potential for use in OLED devices. researchgate.net The performance of these materials is closely tied to their molecular structure, which influences their HOMO/LUMO energy levels and, consequently, their electroluminescent properties. nih.govresearchgate.net

Design of Tautomeric Systems for Photochemical Control

Derivatives of 4-hydroxyphthalimide are being explored for their tautomeric properties, which allow for the photochemical control of material characteristics. Tautomerism involves the migration of a proton, leading to distinct structural isomers, such as the enol and keto forms. This reversible switching can be triggered by light, making these materials suitable for applications in optical data storage and molecular switches.

Research on 4-substituted phthalimide 2-hydroxy Schiff bases, which are analogues of this compound, has demonstrated that solid-state reversible switching can be achieved through a combination of enol/keto tautomerization and Z/E isomerization. When embedded in a PMMA matrix, these compounds exhibit significant photoinduced birefringence—a change in the refractive index of a material in response to light. This effect was studied using pump lasers at wavelengths of 355 nm and 442 nm. The key findings include a fast response time and high stability of the induced anisotropy, with up to 95% of the anisotropy remaining after the excitation laser is turned off. This stability and the ability to undergo multiple cycles of recording and optical erasure highlight the potential of these tautomeric systems as advanced materials for optical information technology.

Precursors for High-Performance Polymer Synthesis (e.g., Polyetherimides)

Phthalimide derivatives are critical precursors in the synthesis of high-performance polymers, most notably polyetherimides (PEIs). These polymers are valued for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, automotive, and medical industries. murraystate.edu

The synthesis of PEIs often involves a nucleophilic displacement reaction. researchgate.net In this process, a bisnitrophthalimide monomer, which can be synthesized from a precursor like 4-nitrophthalic anhydride (B1165640), reacts with an aromatic diol. researchgate.net This polymerization yields high molecular weight PEIs with desirable properties. For instance, PEIs synthesized through this method exhibit high glass transition temperatures (Tg), often around 200°C, and excellent thermal stability, with 10% weight loss temperatures ranging from 430 to 490°C. researchgate.net The resulting polymers are typically soluble in polar aprotic solvents such as DMSO, DMF, and NMP. researchgate.net The specific architecture of the phthalimide precursor allows for the introduction of ether linkages, which can enhance the processability of the final polymer. murraystate.edu

Table 1: Properties of Synthesized Polyetherimides (PEIs)

| Polymer ID | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. |

|---|---|---|---|

| PEI-1 | 0.46 | ~200°C | 430°C |

| PEI-2 | 0.54 | ~200°C | 490°C |

| PEI-3 | 0.48 | ~200°C | 450°C |

| PEI-4 | 0.51 | ~200°C | 470°C |

This table is generated based on data reported for a series of PEIs synthesized via nucleophilic displacement. researchgate.net

Chemical Sensor Development and Molecular Probes

The inherent fluorescence of the phthalimide and naphthalimide core is highly sensitive to the local chemical environment. This property is harnessed to create sophisticated sensors and molecular probes capable of detecting minute changes in solvent polarity or the presence of specific ions.

Solvatochromic Probes for Microenvironment Sensing

Solvatochromism is a phenomenon where the color or fluorescence of a compound changes with the polarity of the solvent. wikipedia.org Phthalimide and naphthalimide derivatives, particularly those with an amine or hydroxyl group at the 4-position, exhibit strong intramolecular charge transfer (ICT) characteristics, making them excellent solvatochromic probes. uobasrah.edu.iq This sensitivity allows them to report on the polarity of their immediate microenvironment.

For example, the emission spectra of 4-hydroxy-3-nitro,1,8-naphthalic anhydride are sensitive to solvent polarity, shifting to lower energies (a red shift) as the solvent polarity increases. uobasrah.edu.iq This effect is more pronounced in fluorescence than in absorption. uobasrah.edu.iq Similarly, 4-Amino-N-methylphthalimide is a known solvatochromic fluorescent dye whose properties have been studied extensively. These probes are valuable tools in chemistry and biology for studying non-covalently bound systems, such as protein-ligand interactions or the internal environment of micelles and polymers, by providing a fluorescent signal in response to changes in local polarity. uobasrah.edu.iqnih.gov

Ion Sensing and Molecular Logic Gates Based on Phthalimide Derivatives

The phthalimide and naphthalimide frameworks can be functionalized to create chemosensors that selectively bind to specific metal ions. This binding event often triggers a distinct change in the compound's fluorescence, such as quenching (turning "off") or enhancement (turning "on"). This "on-off" switching capability forms the basis for molecular-level information processing.

N-phthalimide azo-azomethine dyes, for instance, have been designed to act as sensors for metal ions like Cu(II), Ni(II), and Co(II). mdpi.comnih.gov The binding of a metal ion alters the electronic structure of the dye, causing a significant change in its absorption spectrum, which can be detected visually or spectrophotometrically. mdpi.comnih.gov The fluorescence properties of these dyes can also be exploited for ion detection. mdpi.comnih.gov

This ion-responsive behavior has been ingeniously applied to the construction of molecular logic gates. A logic gate processes one or more inputs (in this case, chemical species like ions) to produce a single logical output (a detectable signal like fluorescence). For example, a sensor's fluorescence might be "ON" (output=1) in its native state but turn "OFF" (output=0) upon binding to Cu²⁺ (input A=1). The subsequent addition of a competing agent like EDTA could sequester the Cu²⁺, restoring fluorescence and turning the signal back "ON". This sequence of events can be designed to mimic the operations of fundamental logic gates such as AND, OR, and INHIBIT, paving the way for molecular-scale computation.

Table 2: Example of a Molecular Logic Gate Operation

| Input 1 (e.g., H⁺) | Input 2 (e.g., HO⁻) | Output (Absorption at 404 nm) | Logic Gate |

|---|---|---|---|

| 0 | 0 | 0 | INHIBIT |

| 1 | 0 | 1 | INHIBIT |

| 0 | 1 | 0 | INHIBIT |

| 1 | 1 | 0 | INHIBIT |

This table illustrates the function of an INHIBIT logic gate using a pH-sensitive naphthalimide dyad, where the output is based on the absorption signal in the presence of acid (H⁺) and base (HO⁻) inputs.

Catalytic and Photoredox Applications

The phthalimide scaffold, particularly N-hydroxyphthalimide (NHPI) and its derivatives, serves as a versatile platform in modern catalysis. These compounds are instrumental in a variety of transformations, ranging from photoredox-catalyzed reactions to metal-mediated and organocatalytic oxidations. Their activity often revolves around the formation of the highly reactive phthalimide-N-oxyl (PINO) radical, which can engage in hydrogen atom transfer (HAT) or single electron transfer (SET) processes.

Photoredox Catalysis and Photoinduced Electron Transfer Reactions

N-Hydroxyphthalimide and its esters have emerged as significant players in the field of photoredox catalysis. These compounds can be activated by visible light to initiate electron transfer processes, facilitating a range of organic transformations. For instance, N-hydroxyphthalimide esters are used in photoredox-catalyzed decarboxylative cross-coupling reactions to achieve stereoselective alkylation of enamides. nih.gov In this process, an iridium-based photocatalyst, upon excitation by blue LED light, engages in a single electron transfer with the NHP ester. This generates an alkyl radical via decarboxylation, which then couples with the enamide. nih.gov

Furthermore, N-hydroxyphthalimide itself has been demonstrated to function as an organophotoredox catalyst. researchgate.netfao.org Under irradiation with white LEDs, NHPI can form the phthalimide-N-oxyl (PINO) radical, which initiates reactions through hydrogen atom transfer. researchgate.net This strategy has been successfully applied to the [4+1] radical cyclization of N-methylanilines with isocyanides to synthesize 3-iminodihydroindoles. researchgate.netfao.org The ability of phthalimide derivatives to participate in photoinduced electron transfer (PET) is also central to the function of more complex molecular systems like rotaxanes, where they can act as chromophoric and electron-acceptor units, mimicking features of photosynthetic reaction centers. nih.gov

A general mechanism for PET-promoted reactions involving N-alkoxyphthalimides has been developed, which proceeds through a concerted intramolecular fragmentation process. nih.gov The photochemical reactions of N-methylphthalimide with silyl (B83357) enol ethers also proceed via sequential single electron transfer and desilylation pathways. researchgate.net

| Catalytic System | Reaction Type | Substrates | Key Intermediate | Ref. |

| [fac-Ir(ppy)3] / NHP Ester | Decarboxylative Alkylation | Enamides, Carboxylic Acids | Alkyl Radical (B) | nih.gov |

| NHPI / White Light | Radical Cyclization | N-methylanilines, Isocyanides | PINO Radical | researchgate.net |

| N-alkoxyphthalimides / Light | Redox Fragmentation | Heterocyclic substrates | N/A | nih.gov |

| N-methylphthalimide / Light | Photoaddition | Silyl Enol Ethers | Radical Cation-Anion Pair | researchgate.net |

Homogeneous Catalysis using Metal Complexes of Phthalimides

Phthalimides and their derivatives can act as ligands, forming stable complexes with various transition metals that function as homogeneous catalysts. rsc.orgscribd.com The ability of the hydroxyl group in N-hydroxyphthalimide analogues to coordinate with metal ions opens avenues for creating novel and efficient catalytic systems. These metal complexes are employed in a range of synthetic transformations, including oxidation and C-C bond formation reactions. rsc.orgscribd.com

For example, various copper catalysts, including CuCl, have been used with phthalimide-related compounds in cyclization and oxidation reactions. rsc.org Phthalocyanine metal complexes, which are structurally related macrocycles, are also well-documented for their catalytic activity in both homogeneous and heterogeneous systems. scribd.com The combination of a metal center with a phthalimide-based ligand allows for fine-tuning of the catalyst's electronic and steric properties, influencing its reactivity and selectivity. researchgate.netresearchgate.net Dual catalytic systems combining photoredox catalysis with nickel catalysis have been developed for enantioselective alkyl-alkyl cross-couplings, utilizing N-hydroxyphthalimide esters as radical precursors. nih.gov

N-Hydroxyphthalimide as an Oxidation Catalyst in Organic Synthesis

N-Hydroxyphthalimide (NHPI) is a highly effective and widely used organocatalyst for a broad spectrum of oxidation reactions. chem-station.comnih.gov Its catalytic activity stems from its conversion to the phthalimide-N-oxyl (PINO) radical, a key intermediate that can abstract hydrogen atoms from organic substrates. chem-station.comnih.govmdpi.com This process regenerates NHPI and creates a carbon-centered radical on the substrate, which can then undergo further reactions, typically with molecular oxygen. nih.govnih.gov

This catalytic system is particularly effective for the aerobic oxidation of hydrocarbons, including the conversion of C(sp³)–H bonds under relatively mild conditions. chem-station.commdpi.com NHPI-catalyzed systems have been applied to the oxidation of toluene (B28343) to produce valuable oxygenates like benzaldehyde (B42025) and benzoic acid, often without the need for metal co-catalysts. nih.gov The PINO radical, generated from NHPI in the presence of an initiator or co-oxidant, triggers a radical chain auto-oxidation. nih.gov The choice of solvent can significantly impact the catalyst's activity and selectivity in these reactions. nih.gov

The versatility of NHPI is further demonstrated in its use for the oxidation of sulfonamides to N-sulfonylimines under mild conditions and in the direct fluorination and amination of sp³ C-H bonds. chem-station.commdpi.com

| Substrate Type | Reaction | Oxidant/Co-catalyst | Product Type | Ref. |

| Alkanes/Alkyl Aromatics | C-H Oxidation | O₂, Metal Ions, NaOCl₂ | Ketones, Alcohols, Acids | chem-station.comnih.govnih.gov |

| Toluene | Aerobic Oxidation | O₂ | Benzaldehyde, Benzoic Acid | nih.gov |

| Sulfonamides | Oxidation | N/A | N-Sulfonylimines | mdpi.com |

Supramolecular Chemistry and Host-Guest Interactions

The study of non-covalent interactions involving phthalimide derivatives is a key area of supramolecular chemistry. These molecules can participate in host-guest interactions, forming inclusion complexes with macrocycles like cyclodextrins. This complexation can significantly alter the physicochemical properties of the phthalimide guest, leading to applications in modulating stability and photophysical behavior.

Inclusion Complexation with Cyclodextrins and Other Macrocycles

Phthalimide derivatives, including 4-substituted N-methylphthalimides, are known to form inclusion complexes with cyclodextrins (CDs). researchgate.net Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar or partially nonpolar guest molecules in aqueous solutions. nih.govfrontiersin.orgmdpi.com The formation of these host-guest complexes is driven by various non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.gov

The size of the cyclodextrin (B1172386) cavity and the structure of the phthalimide derivative determine the stability and stoichiometry of the resulting complex. Studies using 2D ROESY NMR measurements have been employed to characterize the structure of 1:1 inclusion complexes between 4-substituted N-methylphthalimides and β-cyclodextrin or its methylated analogues. researchgate.net The hydroxyl group on phthalimide derivatives can also serve as a handle for attaching the molecule to larger structures like cyclodextrins, creating novel supramolecular organocatalysts.

Exploration of Host-Guest Systems for Modulating Photophysical Properties and Stability

The encapsulation of phthalimide derivatives within the hydrophobic cavity of a cyclodextrin can lead to significant changes in their photophysical properties. nih.gov For instance, the fluorescence of 4-substituted N-methylphthalimides is often enhanced upon inclusion in β-cyclodextrins. researchgate.net This phenomenon is attributed to the change in the microenvironment around the fluorophore. The less polar environment of the cyclodextrin cavity can restrict molecular motion and protect the excited state from non-radiative decay pathways that are prevalent in polar solvents like water. researchgate.netacs.org

Studies have shown that for N-methylphthalimides with donor-acceptor characteristics, the fluorescence quantum yields are significantly improved by inclusion in β-CDs. researchgate.net The local polarity around the guest molecule plays a crucial role in this enhancement. researchgate.net By choosing different cyclodextrins (e.g., native β-CD vs. methylated β-CDs), it is possible to fine-tune these photophysical changes. researchgate.netmdpi.com This modulation of properties through host-guest complexation is a powerful tool for designing functional molecular systems with tailored optical responses and enhanced stability. nih.gov

| Guest Molecule | Host Molecule | Observed Effect | Method of Study | Ref. |

| 4-Substituted N-methylphthalimides | β-Cyclodextrin (β-CD) | Enhanced Fluorescence | Fluorescence Spectroscopy | researchgate.net |

| 4-Substituted N-methylphthalimides | 2,6-di-O-methylated β-CD | Improved Quantum Yields | Fluorescence Spectroscopy | researchgate.net |

| N-hydroxyphthalimide derivatives | Cyclodextrins | Formation of Supramolecular Catalysts | Synthesis |

Self-Assembly and Supramolecular Architectures Involving Phthalimide Units

The phthalimide moiety serves as a fundamental building block in supramolecular chemistry due to its rigid structure and capacity for engaging in a variety of non-covalent interactions. nih.govresearchgate.net These interactions guide the spontaneous organization of individual molecules into well-defined, higher-order structures. The process, known as self-assembly, is critical for the design of novel materials with tailored functionalities. nih.govresearchgate.net The specific nature of the functional groups attached to the phthalimide core, such as the hydroxyl group in this compound, plays a pivotal role in directing the formation of these complex supramolecular architectures. The primary forces governing the self-assembly of phthalimide derivatives include hydrogen bonding, π-π stacking, and other weaker electrostatic interactions. nih.govresearchgate.netresearchgate.net

Hydrogen Bonding

Hydrogen bonding is a powerful and directional tool in the crystal engineering of phthalimide-based structures. researchgate.netjaptronline.com The presence of hydrogen bond donors (like N-H or O-H groups) and acceptors (like the carbonyl C=O groups) on phthalimide analogues allows for the formation of robust and predictable intermolecular connections. researchgate.netnih.gov Quantum chemical calculations have shown that the ability of a phthalimide derivative to both donate and accept hydrogen bonds is a critical factor determining the spontaneity and strength of these interactions. nih.gov

In the solid state, these interactions often lead to the formation of extended networks. For instance, molecules can link via N-H···O hydrogen bonds to form structures described as "hydrogen-bonded ribbons". nih.gov In one documented case, the distance between the nitrogen and oxygen atoms in such a bond was 2.64 Å, with an N-H···O angle of 161°, indicating a strong and highly directional interaction. nih.govresearchgate.net For analogues like this compound, the hydroxyl group provides an additional, potent site for forming O-H···O or O-H···N hydrogen bonds, further enhancing the stability and complexity of the resulting supramolecular assemblies. researchgate.net

π-π Stacking Interactions

The aromatic ring of the phthalimide unit is inherently electron-deficient, which promotes stabilizing π-π stacking interactions between adjacent molecules. nih.govrsc.org These interactions are fundamental to the packing of phthalimide derivatives in the solid state, often resulting in the formation of columnar or layered architectures. nih.govru.nl The π-π interaction involves the attraction between the electron-rich π cloud of one aromatic ring and the positively charged sigma framework of a neighboring ring. youtube.com

Research has shown that these stacking interactions dominate the supramolecular arrangement in many phthalimide crystals. nih.govresearchgate.net The mean interplanar separation between stacked phthalimide rings is typically observed in the range of 3.45 Å to 3.52 Å. nih.govresearchgate.netrsc.org The strength and geometry of these interactions can be tuned by modifying the substituents on the phthalimide core, which in turn influences the material's optoelectronic properties. rsc.org The synergistic effect of multiple π-π interactions is a key factor in stabilizing three-dimensional porous supramolecular frameworks. nih.gov

Other Contributing Interactions

n-π Interactions: These occur between a lone pair of electrons (n) on an atom, such as a tertiary amine, and the π-system of a nearby phthalimide ring. nih.govresearchgate.net

Dipole-Dipole Interactions: The polar carbonyl groups of the phthalimide structure create significant dipole moments, leading to electrostatic interactions that influence molecular packing. nih.govresearchgate.net

Carbonyl-Carbonyl Interactions: Weak electrostatic interactions can occur between the carbonyl carbon of one molecule and the carbonyl oxygen of another, with observed distances around 3.2 Å, further stabilizing the crystal lattice. nih.govresearchgate.net

The interplay of these varied non-covalent forces allows for the precise control and design of complex, functional supramolecular systems based on phthalimide and its analogues. nih.gov

Table 1: Key Non-Covalent Interactions in Phthalimide Self-Assembly

| Interaction Type | Description | Typical Experimental Values | Reference |

| Hydrogen Bonding | Directional interaction between a hydrogen atom on an electronegative atom (O, N) and another electronegative atom. | N-H···O Distance: 2.64 Å; Angle: 161° | nih.govresearchgate.net |

| π-π Stacking | Attraction between the aromatic π-systems of adjacent phthalimide rings. | Interplanar Distance: 3.45 - 3.52 Å | nih.govrsc.org |

| n-π Interaction | Interaction between a lone pair of electrons (e.g., on a tertiary amine) and the phthalimide π-system. | N/A | nih.govresearchgate.net |

| Carbonyl-Carbonyl | Weak electrostatic interaction between the positive carbon and negative oxygen of two different carbonyl groups. | C···O Distance: ~3.2 Å | nih.govresearchgate.net |

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-N-methylphthalimide, and what are the critical reaction parameters?

Methodological Answer: The primary synthesis involves nitro displacement followed by demethylation . Starting with 4-nitro-N-methylphthalimide , nitro groups are displaced using nucleophiles (e.g., phenols) under basic conditions to form intermediates like 4-aryloxy derivatives . Subsequent hydrolysis yields phthalic acids. For direct hydroxylation, boron tribromide (BBr₃) is used to demethylate intermediates (e.g., methyl ether derivatives), achieving this compound in 89% yield . Key parameters include reaction time (5+ hours for nitro displacement), temperature (ambient for aryloxy formation, −78°C for BBr₃ demethylation), and stoichiometry (excess nucleophile for displacement).

Q. How is the structural confirmation of this compound validated in experimental settings?

Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (MS) . For example:

- ¹H NMR identifies hydroxyl protons (δ ~10 ppm, broad) and aromatic protons (δ 7.5–8.0 ppm, splitting pattern confirms substitution).

- MS (ESI) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1) and fragmentation patterns .

Cross-referencing with authentic samples (e.g., synthesized via nitro displacement-demethylation) ensures accuracy .

Advanced Research Questions

Q. How do reaction conditions influence N-alkylation selectivity in phthalimide derivatives?

Methodological Answer: N-alkylation selectivity depends on the alkylating agent and catalysis method . For example:

- Sulfonates favor di-substitution (e.g., 4-amino-N-methylphthalimide reacting with n-alkyl sulfonates yields bis-derivatives).

- Halides under phase-transfer catalysis (PTC) favor mono-substitution due to controlled nucleophile accessibility .

Optimizing solvent polarity (e.g., DMF for sulfonates, dichloromethane for PTC) and base (e.g., K₂CO₃) enhances selectivity.

Q. What challenges arise in achieving high yields during demethylation of intermediates?

Methodological Answer: Demethylation using BBr₃ faces challenges:

- Moisture sensitivity : Requires anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions.

- Over-demethylation : Excess BBr₃ or prolonged reaction time may degrade the phthalimide core.

Mitigation involves cryogenic conditions (−78°C) and stoichiometric control (1.1–1.3 eq BBr₃) .

Q. How can researchers resolve contradictions in reactivity data between 4-nitro-N-methylphthalimide and analogous anhydrides?

Methodological Answer: Contradictions arise from electronic and steric effects . For example:

- 4-Nitrophthalic anhydride reacts with KF in 25 min at 300°C due to higher electrophilicity.

- 4-Nitro-N-methylphthalimide requires >5 h under identical conditions due to reduced electrophilicity from the N-methyl group .

Solutions include: - Using microwave-assisted synthesis to accelerate reactions.

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance reactivity.

Data Management and Reproducibility

Q. What best practices ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed protocols : Specify reaction times, temperatures, and purification steps (e.g., column chromatography conditions).

- Raw data archiving : Deposit NMR/MS spectra in repositories like Chemotion or RADAR4Chem for peer validation .

- Batch-to-batch consistency : Use standardized reagents (e.g., BBr₃ from the same supplier) and document lot numbers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.